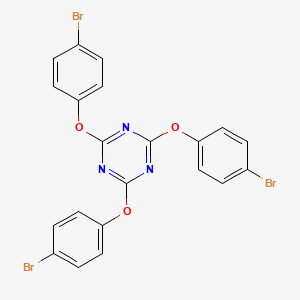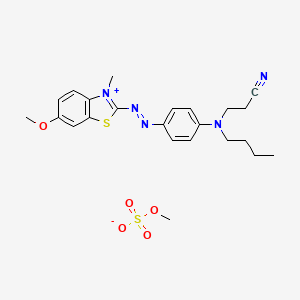
Benzothiazolium, 2-((4-(butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methyl-, methyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazolium, 2-((4-(butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methyl-, methyl sulfate: is a complex organic compound that belongs to the class of benzothiazolium salts
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazolium, 2-((4-(butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methyl-, methyl sulfate typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the azo group, and the addition of various substituents. Common synthetic routes may include:
Formation of Benzothiazole Ring: This step often involves the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Azo Group: The azo group can be introduced through diazotization of an aromatic amine followed by coupling with another aromatic compound.
Addition of Substituents: The butyl, cyanoethyl, methoxy, and methyl groups are introduced through various alkylation and substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and the benzothiazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of azo compounds and their reactivity.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry:
- Utilized in the production of dyes and pigments due to its vibrant color properties.
- Applied in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of Benzothiazolium, 2-((4-(butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methyl-, methyl sulfate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to:
Interact with DNA and proteins: The compound can bind to DNA and proteins, affecting their structure and function.
Generate reactive oxygen species (ROS): The compound can induce oxidative stress by generating ROS, leading to cellular damage and apoptosis.
Inhibit specific enzymes: The compound may inhibit enzymes involved in critical biological pathways, affecting cellular metabolism and signaling.
類似化合物との比較
Benzothiazolium salts: Compounds with similar benzothiazole structures but different substituents.
Azo compounds: Compounds containing the azo group (-N=N-) with various aromatic or aliphatic substituents.
Uniqueness:
- The unique combination of the benzothiazole ring, azo group, and specific substituents in Benzothiazolium, 2-((4-(butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methyl-, methyl sulfate imparts distinct chemical and biological properties.
- Its specific structure allows for targeted interactions with molecular targets, making it valuable in various scientific and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
26021-89-6 |
|---|---|
分子式 |
C22H26N5OS.CH3O4S C23H29N5O5S2 |
分子量 |
519.6 g/mol |
IUPAC名 |
3-[N-butyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]propanenitrile;methyl sulfate |
InChI |
InChI=1S/C22H26N5OS.CH4O4S/c1-4-5-14-27(15-6-13-23)18-9-7-17(8-10-18)24-25-22-26(2)20-12-11-19(28-3)16-21(20)29-22;1-5-6(2,3)4/h7-12,16H,4-6,14-15H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
BZNHGBSVURHYCR-UHFFFAOYSA-M |
正規SMILES |
CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


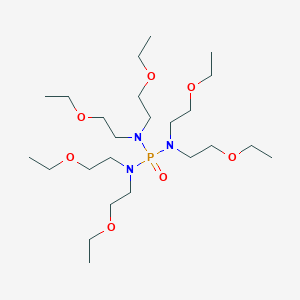


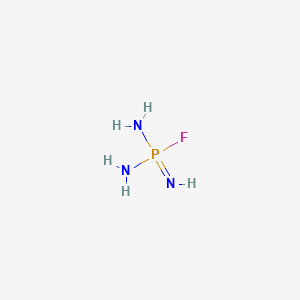
![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)

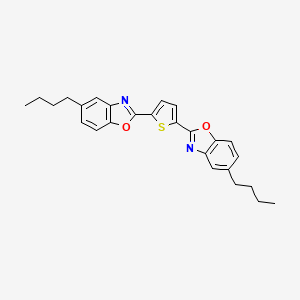


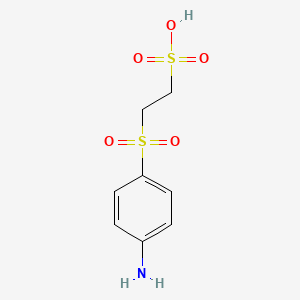
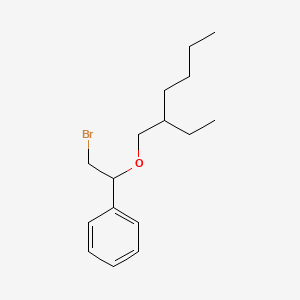

![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
